

An In-depth Technical Guide to Cyclobutane-1,3-dicarboxylic Acid

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Compound of Interest

Compound Name: *cyclobutane-1,3-dicarboxylic acid*

Cat. No.: *B1295317*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane-1,3-dicarboxylic acid, a key building block in organic synthesis, is gaining prominence in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and applications, with a particular focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for the synthesis of related structures and a visualization of its application in targeted protein degradation are presented to support researchers in this field.

Chemical Identity and Properties

Cyclobutane-1,3-dicarboxylic acid is a dicarboxylic acid with the IUPAC name **cyclobutane-1,3-dicarboxylic acid**.^{[1][2]} It exists as two stereoisomers: **cis-cyclobutane-1,3-dicarboxylic acid** and **trans-cyclobutane-1,3-dicarboxylic acid**. The Chemical Abstracts Service (CAS) has assigned several numbers to this compound and its isomers, with some of the most common being:

- 2398-16-5 for the cis-isomer.^{[1][2][3][4]}
- 7439-33-0 for the trans-isomer.^[2]

- 62184-63-8 for the unspecified isomer.[2]

A summary of key physicochemical properties is provided in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted.

Property	Value	Source
IUPAC Name	cyclobutane-1,3-dicarboxylic acid	PubChem[1]
Molecular Formula	C ₆ H ₈ O ₄	PubChem[1]
Molecular Weight	144.13 g/mol	PubChem[1]
CAS Number (cis)	2398-16-5	NIST[4]
CAS Number (trans)	7439-33-0	PubChem[2]
Computed XLogP3	-0.2	PubChem[1]
Boiling Point (cis)	Decomposes	NIST[4]
pKa ₁ (for 1,1-isomer)	3.13 (at 25°C)	LookChem
pKa ₂ (for 1,1-isomer)	5.88 (at 25°C)	LookChem

Note: pKa values are for the related 1,1-cyclobutanedicarboxylic acid and are provided for reference.

Role in Drug Discovery: A Linker for PROTACs

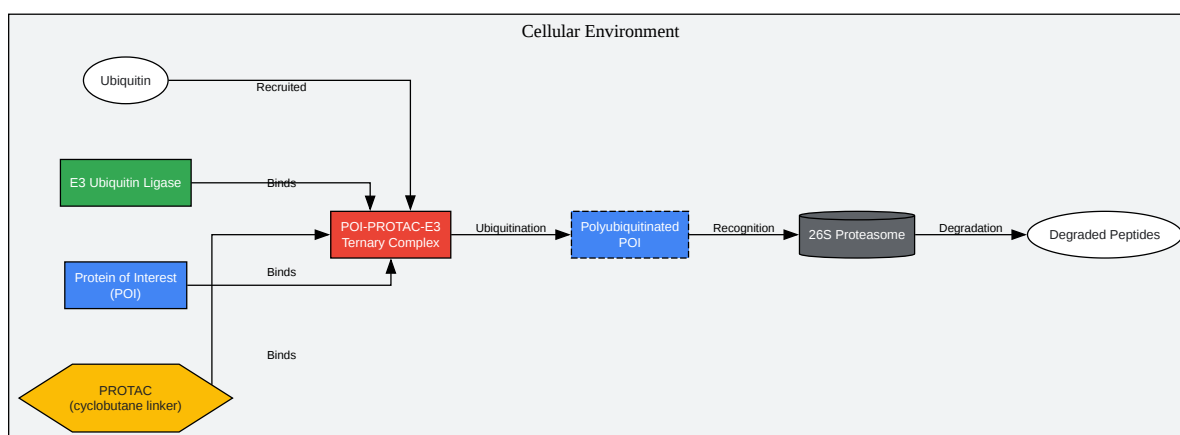
A significant application of **cyclobutane-1,3-dicarboxylic acid** in modern drug discovery is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial as it dictates the distance and relative orientation between the target protein and the E3 ligase, which in turn affects the efficiency of ternary

complex formation and subsequent protein degradation. The rigid and defined stereochemistry of the cyclobutane ring in **cyclobutane-1,3-dicarboxylic acid** makes it an attractive scaffold for constructing these linkers, allowing for precise control over the spatial arrangement of the two binding moieties.

The PROTAC Signaling Pathway

The general mechanism of action for a PROTAC is illustrated in the diagram below. A PROTAC molecule consists of a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By simultaneously binding to both the POI and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.



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A diagram illustrating the PROTAC-mediated protein degradation pathway.

Experimental Protocols

While a detailed, step-by-step synthesis protocol for unsubstituted cis- or trans-**cyclobutane-1,3-dicarboxylic acid** is not readily available in recent literature, the synthesis of a substituted derivative for a drug candidate highlights a modern synthetic approach. The following protocol is adapted from the synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold for the ROR- γ t inverse agonist, TAK-828F.

Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Derivative

This multi-step synthesis involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.

Step 1: Knoevenagel Condensation

- A ketone precursor is condensed with Meldrum's acid to form a cyclobutylidene Meldrum's acid derivative. This reaction is typically carried out in the presence of a base, such as piperidine or pyridine, in a suitable solvent like dichloromethane or toluene.

Step 2: Diastereoselective Reduction

- The cyclobutylidene Meldrum's acid derivative is then reduced using a hydride source, such as sodium borohydride (NaBH_4). The choice of solvent and reaction conditions is critical to achieve high diastereoselectivity for the cis-isomer.

Step 3: Decarboxylation and Esterification

- The resulting product is then subjected to decarboxylation, often by heating in a suitable solvent. This is followed by esterification to protect one of the carboxylic acid groups.

Step 4: Hydrolysis

- Finally, the remaining ester group is selectively hydrolyzed under basic or acidic conditions to yield the desired cis-1,3-disubstituted cyclobutane carboxylic acid.

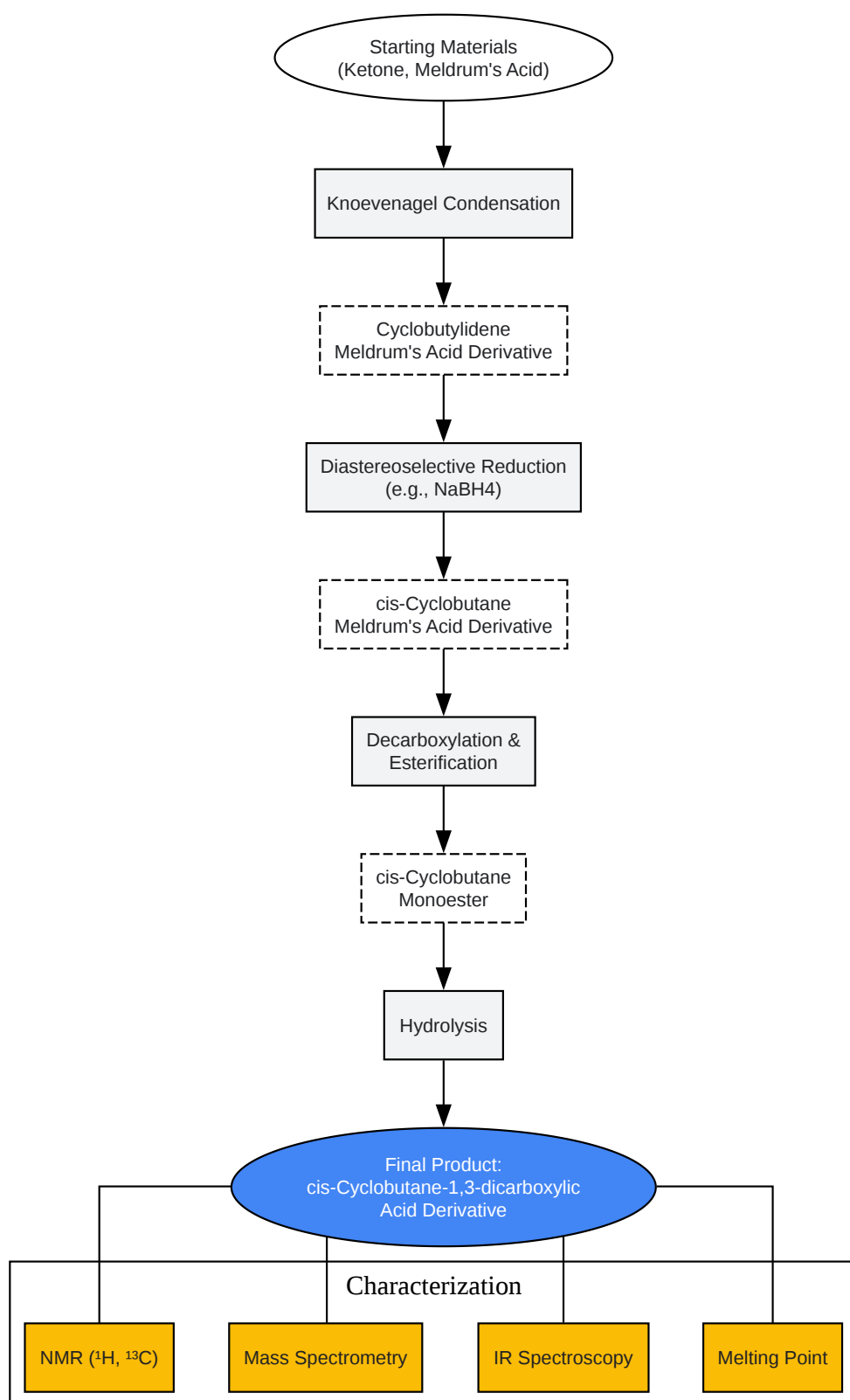
For a detailed experimental procedure, including reaction times, temperatures, and purification methods, it is recommended to consult the primary literature on the synthesis of specific drug candidates that utilize this scaffold.

Characterization

The synthesized **cyclobutane-1,3-dicarboxylic acid** and its derivatives are typically characterized by a range of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure and stereochemistry of the molecule. For cyclobutane rings, the coupling constants between protons can provide valuable information about their relative orientation.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid functional groups.
- Melting Point Analysis: To determine the purity of the solid compound.

The following diagram outlines a general workflow for the synthesis and characterization of a **cyclobutane-1,3-dicarboxylic acid** derivative.



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